molecular formula C17H22O10 B1365600 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside CAS No. 34272-02-1

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Cat. No. B1365600
CAS RN: 34272-02-1
M. Wt: 386.3 g/mol
InChI Key: HKGFUJKLPCRVFW-NQNKBUKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a carbohydrate . It is an oligosaccharide that contains a glucose molecule with four acetyl groups at the 2 position .


Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described in detail, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .


Molecular Structure Analysis

The molecular formula of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is C17H22O10 . Its molecular weight is 386.35 g/mol .


Chemical Reactions Analysis

The primary alcoholyses of this compound proceed by an SN1 mechanism . An increase in the time-independent fraction of α-glucopyranoside as an apparent function of alcohol size for the primary alcoholyses is attributed to a steric factor . An SN2 mechanism is suggested for the secondary alcoholyses .


Physical And Chemical Properties Analysis

The melting point of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is 114-117 °C (lit.) .

Scientific Research Applications

Synthesis of Triazole and Isoxazole Derivatives

This compound is a well-established dipolarophile component in 1,3-dipolar cycloaddition reactions . These reactions are pivotal for synthesizing various triazole or isoxazole derivatives, which are significant in the development of pharmaceuticals and agrochemicals .

Construction of Quinoline-based Glycoconjugates

It has been used in a one-pot three-component reaction involving alkyne-aldehyde-aniline. This method is crucial for constructing quinoline-based glycoconjugates, which have potential applications in medicinal chemistry, particularly in drug discovery .

Carbohydrate Chemistry

The compound serves as an intermediate in carbohydrate chemistry. It’s used for the synthesis of more complex carbohydrates, which can be essential for studying biological processes and developing new biomaterials .

Pharmacological Exploits

It exhibits a range of therapeutic abilities, including anti-inflammatory properties, immune modulation, cancer containment, and neuroprotection. These attributes make it a valuable compound in the development of new treatments for various diseases .

Molecular Crystallization Studies

The α- and β-anomers of this compound can form a crystalline solid solution, which is significant for understanding molecular packing and structure in the field of chemical crystallography .

Anionic Surfactant Preparation

Phosphorylated derivatives of this compound have been valuable in the preparation of anionic surfactants. These surfactants have broad applications in detergents, emulsifiers, and various industrial processes .

Organic Synthesis Intermediate

It can be used as an intermediate in organic synthesis for experimental research. This role is crucial for synthesizing a wide range of organic compounds, including fragrances and pharmaceutical intermediates .

Building Block for Complex Carbohydrates

As a protected galactopyranoside, it’s useful as a building block for the synthesis of complex carbohydrates. This application is vital for the development of carbohydrate-based drugs and biomolecules .

Safety and Hazards

There is no hazardous surcharge associated with this product . It is for research use only and not for human or veterinary use .

Future Directions

Given its therapeutic abilities, future research could explore its potential applications in the treatment of inflammation, immune modulation, cancer containment, and neuroprotection .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGFUJKLPCRVFW-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455607
Record name 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

CAS RN

34272-02-1
Record name 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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